N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine
Overview
Description
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyridinylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the methoxylation of a benzodioxole precursor under controlled conditions.
Coupling with Pyridinylpyrimidine: The benzodioxole intermediate is then coupled with a pyridinylpyrimidine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinylpyrimidine moiety can be reduced under hydrogenation conditions to form a dihydropyridine derivative.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine: shares structural similarities with other benzodioxole and pyridinylpyrimidine derivatives.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Ketamine: A well-known anesthetic with a similar arylcyclohexylamine structure.
Uniqueness
The uniqueness of this compound lies in its combined benzodioxole and pyridinylpyrimidine structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13(17-11-24-21(25-14(17)2)15-4-6-22-7-5-15)23-10-16-8-19-20(28-12-27-19)9-18(16)26-3/h4-9,11,13,23H,10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNLKALLLELEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NCC2=CC3=C(C=C2OC)OCO3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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